molecular formula C12H15N B8624362 Benzenamine, N-2-cyclohexen-1-yl- CAS No. 52034-22-7

Benzenamine, N-2-cyclohexen-1-yl-

Cat. No.: B8624362
CAS No.: 52034-22-7
M. Wt: 173.25 g/mol
InChI Key: XXODTFJGVBAOJB-UHFFFAOYSA-N
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Description

Benzenamine, N-2-cyclohexen-1-yl- (CAS: 118647-00-0), also known as N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine, is an aromatic amine derivative featuring a cyclohexenyl substituent attached to the nitrogen atom of aniline. Its molecular formula is C₁₅H₂₁N, with a molecular weight of 215.34 g/mol . The cyclohexenyl group introduces both steric bulk and a conjugated double bond, influencing its physicochemical properties and reactivity. This compound is structurally characterized by a six-membered cyclohexene ring fused to an ethylamine chain, which is further substituted with a benzyl group.

Properties

CAS No.

52034-22-7

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2

InChI Key

XXODTFJGVBAOJB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Molecular Features
Compound Name CAS Number Molecular Formula Substituent on Amine Molecular Weight (g/mol)
Benzenamine, N-2-cyclohexen-1-yl- 118647-00-0 C₁₅H₂₁N Cyclohexenyl-ethyl-benzyl 215.34
N-Ethylbenzenamine 103-69-5 C₈H₁₁N Ethyl 121.18
N-Isopropylbenzenamine 768-52-5 C₉H₁₃N Isopropyl 135.21
N-Benzylcyclohexylamine 16350-96-2 C₁₃H₁₉N·HCl Cyclohexyl-benzyl 225.8 (HCl salt)
2-Chlorobenzenamine 95-51-2 C₆H₆ClN Chlorine (ortho) 127.57
2-(Piperazin-1-yl)benzenamine - C₁₀H₁₅N₃ Piperazine ring 177.25

Key Observations :

  • Cyclohexenyl vs. Alkyl Groups : The cyclohexenyl group in the target compound increases steric hindrance compared to linear alkyl substituents (e.g., ethyl or isopropyl in N-Ethylbenzenamine and N-Isopropylbenzenamine). This reduces nucleophilicity at the nitrogen atom, affecting reactivity in substitution reactions .
  • Halogenated Derivatives : Chloroanilines (e.g., 2-chlorobenzenamine) exhibit higher polarity due to the electronegative chlorine atom, leading to increased solubility in polar solvents compared to the hydrophobic cyclohexenyl analog .
  • Cyclic Amines : Compounds like 2-(piperazin-1-yl)benzenamine introduce a secondary amine group within a piperazine ring, enhancing hydrogen-bonding capacity and altering biological activity .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Boiling Point (°C) Solubility LogP (Predicted)
N-2-cyclohexen-1-yl-benzenamine Not reported Low in water; soluble in organic solvents 3.8
N-Ethylbenzenamine 205–210 Miscible with ethanol 1.5
N-Benzylcyclohexylamine >250 (decomposes) Soluble in DMSO 3.2
2-Chlorobenzenamine 208–210 Slightly soluble in water 1.9

Key Findings :

  • The cyclohexenyl group in the target compound increases lipophilicity (LogP ~3.8), enhancing membrane permeability compared to simpler alkyl derivatives (e.g., N-Ethylbenzenamine, LogP 1.5) .
  • N-Benzylcyclohexylamine (CAS 16350-96-2), a structural analog with a saturated cyclohexyl ring, shows reduced conformational flexibility but similar solubility profiles .

Regulatory and Environmental Considerations

  • Toxicity: Chloroanilines are regulated due to carcinogenic risks (e.g., EPA listings under Hazard Class U222) . The cyclohexenyl derivative’s environmental fate is less documented but likely involves slow degradation due to its hydrophobic nature.
  • Regulatory Status: Branched alkyl benzenamines (e.g., CAS 333955-69-4) are subject to significant new use regulations (SNURs) under the TSCA, suggesting similar scrutiny for novel cyclohexenyl derivatives .

Q & A

Q. Key Reaction Parameters :

StepReagents/ConditionsYield (%)
(a)NaOH, prop-2-yn-1-amine, CH₂Cl₂, rt~60-70%
(b)CuSO₄·5H₂O, sodium ascorbate, acetone/H₂O~85%

How can spectroscopic techniques resolve structural ambiguities in N-cyclohexenyl-substituted benzenamine derivatives?

Combined use of FTIR , ¹H/¹³C NMR , and mass spectrometry is essential. For instance:

  • FTIR : Confirms NH stretching (~3400 cm⁻¹) and C=C cyclohexenyl bonds (~1650 cm⁻¹) .
  • NMR : Cyclohexenyl protons appear as multiplet signals (δ 5.5–6.0 ppm for vinyl H; δ 1.2–2.5 ppm for aliphatic H) .
  • High-Resolution MS : Validates molecular weight (e.g., MW 239.33 for a related sulfonamide analogue ).

Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex derivatives .

What strategies address contradictions in spectroscopic or chromatographic data for this compound?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) .
  • Chromatographic Purity : Use HPLC with dual detectors (UV and MS) to distinguish co-eluting impurities.
  • Single-Crystal XRD : Resolves stereochemical ambiguities, especially for cyclohexenyl conformers .

How does N-2-cyclohexen-1-yl substitution influence thermal stability in epoxy polymers?

In epoxy-amine blends, the cyclohexenyl group enhances rigidity, improving thermal stability. For example, a tetraglycidyl amine-based resin blended with diglycidyl ether of bisphenol A (DER-332) showed:

  • TGA : Decomposition onset at ~300°C (vs. 250°C for non-cyclohexenyl analogues) .
  • DSC : Glass transition temperature (Tg) increased by 20°C due to restricted molecular motion .

What in vitro models assess hematotoxicity risks of N-cyclohexenyl benzenamine derivatives?

  • Methemoglobinemia Assay : Incubate erythrocytes with the compound and measure methemoglobin levels via UV-Vis spectroscopy (peak at 630 nm) .
  • Hemolytic Activity : Quantify hemoglobin release after 24-hour exposure using centrifugation and spectrophotometry (λ = 540 nm) .
  • CYP450 Inhibition Studies : Evaluate metabolic pathways (e.g., liver microsomes) to predict drug-interaction risks .

How can computational modeling predict reactivity in further functionalization?

  • DFT Calculations : Optimize transition states for reactions (e.g., electrophilic substitution at the para position of the aniline ring) .
  • Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic/electrophilic attacks (e.g., HOMO localization on the cyclohexenyl double bond) .
  • MD Simulations : Assess steric effects during cross-coupling reactions (e.g., Suzuki-Miyaura with aryl halides) .

What mechanistic insights explain the compound’s toxicity profile?

  • Methemoglobin Induction : The aniline moiety oxidizes Fe²⁺ in hemoglobin to Fe³⁺, impairing oxygen transport .
  • Reactive Metabolites : Cytochrome P450-mediated N-hydroxylation generates nitroso intermediates, causing DNA adducts .
  • Dose-Dependent Hemolysis : Accumulation in lipid bilayers disrupts erythrocyte membranes .

How to design stability studies under thermal or oxidative stress?

  • Forced Degradation : Expose the compound to 40–80°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor via LC-MS for nitroso or quinone byproducts .
  • Light Exposure : Use ICH Q1B photostability protocols with UV/Vis irradiation .

What comparative analyses differentiate this compound from its analogues?

  • TGA/DSC : Compare thermal profiles with N-phenyl or N-alkyl benzenamine derivatives .
  • SAR Studies : Evaluate substituent effects (e.g., cyclohexenyl vs. phenyl on solubility/log P) .
  • Biological Activity : Screen against analogues in cytotoxicity assays (e.g., HepG2 cells) .

How to validate synthetic intermediates using regulatory-compliant methods?

  • ICH M7 Guidelines : Perform bacterial mutagenicity assays (Ames test) for genotoxicity .
  • Elemental Analysis : Confirm purity (>98%) via CHNS/O combustion analysis.
  • Residual Solvents : GC-MS detection per ICH Q3C limits (e.g., dichloromethane < 600 ppm) .

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